molecular formula C18H21ClN2 B1197806 Desmethylclomipramine CAS No. 303-48-0

Desmethylclomipramine

Cat. No. B1197806
CAS RN: 303-48-0
M. Wt: 300.8 g/mol
InChI Key: VPIXQGUBUKFLRF-UHFFFAOYSA-N
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Description

Desmethylclomipramine, also known as N-desmethylclomipramine and chlordesipramine, is the major active metabolite of the tricyclic antidepressant (TCA) clomipramine . It is a dibenzoazepine .


Synthesis Analysis

The synthesis of Desmethylclomipramine involves complex chemical reactions. A high-performance liquid chromatography method has been developed for simultaneous determination of the tricyclic antidepressant clomipramine and six metabolites: desmethylclomipramine, 2- and 8-hydroxy-clomipramine, 2- and 8-hydroxydesmethylclomipramine and didesmethyl-clomipramine in plasma and urine .


Molecular Structure Analysis

The molecular formula of Desmethylclomipramine is C18H21ClN2 . The IUPAC name is 3- (2-chloro-5,6-dihydrobenzo [b] 1benzazepin-11-yl)-N-methylpropan-1-amine .


Chemical Reactions Analysis

Desmethylclomipramine induces the accumulation of autophagy markers by blocking autophagic flux .


Physical And Chemical Properties Analysis

Desmethylclomipramine has a molecular weight of 300.8 g/mol . The CAS Registry Number is 303-48-0 .

Scientific Research Applications

Antidepressant Drug Monitoring

Desmethylclomipramine is used in the field of antidepressant drug monitoring . Therapeutic drug monitoring (TDM) for certain tricyclic antidepressants (TCAs) and lithium is supported on the basis of clearly defined therapeutic ranges . TDM is of particular importance in individuals whose pharmacokinetic behavior may differ from that of the general population or is changing as the result of aging and maturation .

Treatment of Major Depression

Desmethylclomipramine is used in the treatment of major depression . The diagnosis of major depression can be defined as persistently depressed mood and markedly diminished interest or pleasure in all or most activities for at least 2 weeks in combination with at least three of the following symptoms: significant change in weight or appetite, sleep disturbances, feeling or being restless or very slowed down, fatigue, feelings of worthlessness, inability to concentrate and make decisions, and recurrent thoughts of death or suicide .

Autophagy Modulation

Desmethylclomipramine has been found to interfere with autophagic flux . Treating cells with Desmethylclomipramine caused a significant and specific increase in autophagosomal markers and a concomitant blockage of the degradation of autophagic cargo . This observation might be relevant in therapy in which malignant cells exploit autophagy to survive stress conditions, rendering them more susceptible to the action of cytotoxic agents .

Enhancement of Chemotherapeutic Effects

Desmethylclomipramine-mediated obstruction of autophagic flux increased the cytotoxic effect of chemotherapeutic agents . This new function of Desmethylclomipramine can be exploited for the treatment of pathological conditions in which manipulation of autophagic flux is thought to be beneficial .

Treatment of Psychiatric Disorders

Desmethylclomipramine, an FDA-approved drug, has long been used for the treatment of psychiatric disorders . It has a long-standing record with good subject tolerance, making it very attractive to explore further applications for this drug in the treatment of several medical conditions .

Pharmacological Studies

Desmethylclomipramine is also used in pharmacological studies . It is a subject of interest due to its potential applications in various medical conditions .

Mechanism of Action

Target of Action

Desmethylclomipramine, the primary active metabolite of clomipramine, primarily targets the serotonin and norepinephrine reuptake transporters . These transporters play a crucial role in the regulation of serotonin and norepinephrine levels in the synaptic cleft, which are key neurotransmitters involved in mood regulation .

Mode of Action

Desmethylclomipramine acts as an inhibitor of norepinephrine reuptake , while clomipramine, its parent compound, is a potent inhibitor of serotonin reuptake . By inhibiting the reuptake of these neurotransmitters, desmethylclomipramine increases their concentration in the synaptic cleft, enhancing their neurotransmission . This results in an overall increase in serotonergic and noradrenergic neurotransmission, which is thought to exert a positive effect on mood .

Biochemical Pathways

Desmethylclomipramine, along with clomipramine, influences several biochemical pathways. They down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use . Additionally, they block histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for their sedative, hypotensive, and anticholinergic effects .

Pharmacokinetics

Desmethylclomipramine is extensively metabolized in the liver, primarily through the action of CYP2C19, 3A4, and 1A2 enzymes . It is 97-99% bound to plasma proteins . The apparent elimination half-life of desmethylclomipramine is about 96 hours , indicating a slow elimination from the body. The time to reach steady-state for desmethylclomipramine is generally around three weeks .

Result of Action

The increased serotonergic and noradrenergic neurotransmission resulting from the action of desmethylclomipramine can lead to an improvement in symptoms of depression and obsessive-compulsive disorder . It can also cause side effects such as sedation, hypotension, and anticholinergic effects (eg, blurred vision, dry mouth, constipation, urinary retention) .

Action Environment

Various pathological or environmental factors can influence the behavior of desmethylclomipramine. For instance, patients genetically deficient in hydroxylation can accumulate high concentrations of desmethylclomipramine, potentially leading to serious side effects and/or nonresponse . Smoking can induce demethylation, whereas long-term alcohol intake appears to reduce this metabolic pathway . Age usually diminishes both demethylation and hydroxylation, leading to a lower daily dose of clomipramine in most elderly patients .

Safety and Hazards

Desmethylclomipramine is harmful if swallowed, in contact with skin or if inhaled . It is highly flammable and toxic .

properties

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIXQGUBUKFLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952663
Record name Norclomipramine
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Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylclomipramine

CAS RN

303-48-0
Record name Norclomipramine
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Record name Desmethylclomipramine
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Record name Norclomipramine
Source EPA DSSTox
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Record name (3-{5-chloro-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}propyl)(methyl)amine
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Record name DESMETHYLCLOMIPRAMINE
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Record name desmethylclomipramine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Desmethylclomipramine, the major active metabolite of clomipramine, acts primarily as a potent inhibitor of norepinephrine and dopamine reuptake in the brain. [, ] It also exhibits some inhibitory activity on serotonin reuptake, although this is less pronounced compared to its effects on norepinephrine and dopamine. [, ]

A: By inhibiting the reuptake of norepinephrine and dopamine, Desmethylclomipramine effectively increases the concentration of these neurotransmitters in the synaptic cleft. [, ] This enhanced neurotransmitter availability leads to prolonged signaling and ultimately contributes to its therapeutic effects.

A: Recent research suggests that Desmethylclomipramine might interfere with autophagic flux, leading to the accumulation of autophagosomal markers and blocking the degradation of autophagic cargo. [] This property has potential implications for the treatment of conditions where manipulating autophagic flux is considered beneficial.

ANone: The molecular formula of Desmethylclomipramine is C18H20ClN and its molecular weight is 293.81 g/mol.

A: Desmethylclomipramine is rapidly absorbed from the gastrointestinal tract following oral administration. [, , ] It is extensively distributed throughout the body, including the brain, and exhibits a high degree of protein binding. [, ]

A: Desmethylclomipramine is primarily metabolized in the liver via hydroxylation and further conjugation reactions. [, , , ] The cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, play a crucial role in its metabolism. [, , , , , ]

A: Desmethylclomipramine and its metabolites are primarily eliminated through urine. []

A: Co-administration of drugs that inhibit or induce CYP2D6 and CYP2C19 can significantly alter Desmethylclomipramine plasma concentrations, leading to potential differences in efficacy and toxicity. [, , , , ]

A: Studies suggest that chronic alcohol use can significantly inhibit the demethylation of clomipramine, leading to increased clomipramine-to-Desmethylclomipramine ratios. [] This impairment can persist for weeks or months after alcohol withdrawal.

A: Several studies have investigated the relationship between Desmethylclomipramine plasma levels and clinical response, but the findings are somewhat inconsistent. [, , , , , , , , ] Some studies suggest that optimal therapeutic response is achieved within a specific plasma concentration range, while others indicate a more complex relationship.

ANone: Desmethylclomipramine has been investigated in various preclinical models, including:

  • Reserpine-induced hypothermia: Desmethylclomipramine effectively reverses or suppresses reserpine-induced hypothermia in animal models, indicating its antidepressant-like effects. []
  • In vitro cell cultures: Studies using lung cancer stem cells demonstrate that Desmethylclomipramine inhibits cell growth, decreases stemness potential, and enhances the cytotoxic effects of conventional chemotherapeutic drugs. []
  • Rat models: Studies using rat models have investigated the effects of Desmethylclomipramine on serotonin and catecholamine levels in the brain. []

ANone: Several analytical methods have been employed for the determination of Desmethylclomipramine in biological samples, including:

  • Gas chromatography with mass spectrometric detection (GC-MS): This method provides high sensitivity and selectivity for the analysis of Desmethylclomipramine. [, , ]
  • High-performance liquid chromatography (HPLC): This versatile technique allows for the simultaneous determination of Desmethylclomipramine and other clomipramine metabolites in various biological matrices. [, , , , , , , ]
  • Fluorescence polarization immunoassay (FPIA): While this method offers a rapid and convenient approach, it has been found to be less accurate and precise compared to HPLC for therapeutic drug monitoring. []

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